molecular formula C13H15N3O3 B12474607 N-[3-(5-nitro-1H-indol-3-yl)propyl]acetamide

N-[3-(5-nitro-1H-indol-3-yl)propyl]acetamide

Cat. No.: B12474607
M. Wt: 261.28 g/mol
InChI Key: LSBZBYDADLOAFE-UHFFFAOYSA-N
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Description

N-[3-(5-nitro-1H-indol-3-yl)propyl]acetamide is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of pharmacological properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of strong acids for nitration and various organic solvents for the subsequent steps .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes followed by purification steps to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-nitro-1H-indol-3-yl)propyl]acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted indoles, and various acetamide derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

N-[3-(5-nitro-1H-indol-3-yl)propyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(5-nitro-1H-indol-3-yl)propyl]acetamide involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The indole ring can bind to specific receptors, modulating their activity and resulting in therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(5-nitro-1H-indol-3-yl)propyl]acetamide is unique due to its specific nitro group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

N-[3-(5-nitro-1H-indol-3-yl)propyl]acetamide

InChI

InChI=1S/C13H15N3O3/c1-9(17)14-6-2-3-10-8-15-13-5-4-11(16(18)19)7-12(10)13/h4-5,7-8,15H,2-3,6H2,1H3,(H,14,17)

InChI Key

LSBZBYDADLOAFE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCC1=CNC2=C1C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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